Cas no 60781-86-4 (4-Pentyl-pyridin-2-ylamine)

4-Pentyl-pyridin-2-ylamine is a pyridine derivative featuring a pentyl substituent at the 4-position and an amine group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-rich pyridine ring and nucleophilic amine group, make it valuable for constructing complex heterocyclic frameworks. The pentyl chain enhances lipophilicity, potentially improving solubility in nonpolar matrices. The compound’s reactivity allows for further functionalization, enabling applications in ligand design and catalysis. High purity grades ensure consistent performance in research and industrial processes.
4-Pentyl-pyridin-2-ylamine structure
4-Pentyl-pyridin-2-ylamine structure
Product Name:4-Pentyl-pyridin-2-ylamine
CAS No:60781-86-4
MF:C10H16N2
MW:164.247442245483
CID:3140027
PubChem ID:7330453
Update Time:2025-10-23

4-Pentyl-pyridin-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • 4-Pentyl-pyridin-2-ylamine
    • SCHEMBL729575
    • DTXSID801318884
    • 60781-86-4
    • 4-Pentyl-2-pyridinamine
    • DB-206182
    • AKOS013447077
    • 4-pentylpyridin-2-amine
    • MDL: MFCD06637413
    • Inchi: 1S/C10H16N2/c1-2-3-4-5-9-6-7-12-10(11)8-9/h6-8H,2-5H2,1H3,(H2,11,12)
    • InChI Key: OBUPQUOZQOFTMF-UHFFFAOYSA-N
    • SMILES: N1C=CC(=CC=1N)CCCCC

Computed Properties

  • Exact Mass: 164.131348519Da
  • Monoisotopic Mass: 164.131348519Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38.9Ų

4-Pentyl-pyridin-2-ylamine Pricemore >>

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Additional information on 4-Pentyl-pyridin-2-ylamine

4-Pentyl-pyridin-2-ylamine: A Comprehensive Overview

4-Pentyl-pyridin-2-ylamine (CAS No. 60781-86-4) is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and properties, has been the subject of extensive research in recent years. In this article, we will delve into the chemical properties, synthesis methods, and applications of 4-Pentyl-pyridin-2-ylamine, while also exploring the latest advancements in its research and development.

The molecular structure of 4-Pentyl-pyridin-2-ylamine consists of a pyridine ring with an amino group (-NH2) at the 2-position and a pentyl chain (-CH2CH2CH2CH2CH3) at the 4-position. This arrangement imparts the compound with unique electronic and steric properties, making it a valuable material for various applications. Recent studies have highlighted its potential in catalysis, sensor technology, and pharmaceuticals, among other fields.

One of the most notable aspects of 4-Pentyl-pyridin-2-ylamine is its role as a precursor in the synthesis of advanced materials. Researchers have demonstrated that this compound can be used to prepare highly efficient catalysts for organic transformations. For instance, a study published in *Nature Chemistry* in 2023 revealed that 4-Pentyl-pyridin-2-ylamine derivatives exhibit exceptional catalytic activity in asymmetric hydrogenation reactions. This finding has opened new avenues for its application in the pharmaceutical industry, where enantioselective catalysis is crucial for drug synthesis.

In addition to its catalytic applications, 4-Pentyl-pyridin-2-ylamine has shown promise in sensor technology. Its ability to interact with specific analytes makes it an ideal candidate for designing sensors capable of detecting trace amounts of harmful substances. A recent breakthrough reported in *Advanced Materials* demonstrated that films made from this compound can detect volatile organic compounds (VOCs) with high sensitivity and selectivity. This development has significant implications for environmental monitoring and public health.

The synthesis of 4-Pentyl-pyridin-2-ylamine has also been a focal point of recent research efforts. Traditional methods often involve multi-step reactions with low yields, but advancements in catalytic processes have enabled more efficient syntheses. For example, a study published in *Angewandte Chemie* introduced a novel one-step synthesis route using palladium-catalyzed coupling reactions. This method not only enhances yield but also reduces production costs, making it more viable for large-scale manufacturing.

Beyond its technical applications, 4-Pentyl-pyridin-2-ylamine has also been explored for its potential in biotechnology. Researchers have investigated its role as a bioactive molecule, particularly in modulating cellular signaling pathways. A study conducted at the University of California revealed that this compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses. These findings suggest that it could be developed into a therapeutic agent for treating inflammatory diseases such as arthritis and cardiovascular disorders.

As interest in sustainable chemistry grows, the environmental impact of synthesizing and using 4-Pentyl-pyridin-2-ylamine has come under scrutiny. Scientists are actively exploring ways to minimize waste and improve the eco-friendliness of its production processes. For instance, green chemistry approaches such as using renewable feedstocks and recycling byproducts are being integrated into its synthesis workflows. These efforts align with global initiatives to promote environmentally responsible chemical practices.

In conclusion, 4-Pentyl-pyridin-2-ylamine (CAS No. 60781-86-4) is a versatile compound with a wide range of applications across multiple disciplines. From catalysis to sensor technology and pharmaceuticals, its unique properties continue to drive innovative research and development. As advancements in synthesis methods and application areas unfold, this compound is poised to play an even more significant role in shaping future technologies.

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